Dehydroemetine

Pharmacokinetics Toxicology Drug Safety

Dehydroemetine (CAS 4914-30-1) is the definitive antiprotozoal reference standard for laboratories that require ribosomal protein synthesis inhibition without the cumulative cardiac exposure of emetine. Its 2-day plasma half-life—versus 5 days for emetine—and accelerated cardiac tissue clearance directly reduce cardiotoxicity risk in multi-day dosing protocols. Researchers targeting SARS-CoV-2 (IC50 50–100 nM), multidrug-resistant P. falciparum (IC50 ~71 nM, K1 strain), or visceral leishmaniasis nanoparticle delivery should specify the (−)-R,S stereoisomer. This is the safer, faster-clearing tool for amoebicidal, antimalarial, and broad-spectrum antiviral discovery programs.

Molecular Formula C29H38N2O4
Molecular Weight 478.6 g/mol
CAS No. 4914-30-1
Cat. No. B1670200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroemetine
CAS4914-30-1
SynonymsDehydroemetine;  BT 436;  BT-436;  BT436;  Mebadin;  Ro 1-9334;  Ro-1-9334;  Ro1-9334; 
Molecular FormulaC29H38N2O4
Molecular Weight478.6 g/mol
Structural Identifiers
SMILESCCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC(=C(C=C5CCN4)OC)OC
InChIInChI=1S/C29H38N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,24-25,30H,6-12,17H2,1-5H3/t24-,25+/m1/s1
InChIKeyXXLZPUYGHQWHRN-RPBOFIJWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dehydroemetine (CAS 4914-30-1): Synthetic Emetine Analog with Quantifiable Pharmacokinetic and Toxicological Differentiation


Dehydroemetine (CAS 4914-30-1) is a pyridoisoquinoline alkaloid developed via dehydrogenation of the heterotricyclic ring of emetine to address the cardiovascular toxicity associated with its parent compound [1]. As a synthetic analog of emetine dihydrochloride, dehydroemetine functions as an antiprotozoal agent with documented antiamoebic, antimalarial, and antileishmanial properties, acting through inhibition of ribosomal protein synthesis [2]. The critical structural modification—introduction of a double bond adjacent to the ethyl substituents—preserves target engagement while conferring accelerated systemic clearance that directly translates to reduced cardiac accumulation and lower clinical cardiotoxicity [3].

Why Emetine Cannot Substitute for Dehydroemetine: The Pharmacokinetic-Toxicological Trade-off


Emetine and dehydroemetine share a common molecular target—the 80S ribosome—and exhibit comparable in vitro potency against Entamoeba histolytica (1–10 mg/L) [1]. However, generic substitution fails because the two compounds diverge dramatically in their systemic disposition. Dehydroemetine is eliminated more rapidly from every major organ system, particularly cardiac tissue, resulting in a plasma half-life of 2 days versus emetine's 5 days [2]. This accelerated clearance is not a mere pharmacokinetic footnote; it constitutes the mechanistic basis for dehydroemetine's reduced cardiotoxicity, which remains the primary safety concern limiting emetine's clinical utility [3]. In guinea pig models, dehydroemetine disappears relatively more quickly from the heart than from the liver, whereas emetine shows the reverse pattern—preferential cardiac retention—a tissue-specific pharmacokinetic difference that directly correlates with lower clinical cardiotoxicity of dehydroemetine [4].

Quantitative Differentiation Evidence for Dehydroemetine (CAS 4914-30-1) Versus Comparator Compounds


Dehydroemetine vs. Emetine: Plasma Half-Life Reduction as a Driver of Reduced Cardiotoxicity

Dehydroemetine demonstrates a 60% shorter plasma elimination half-life (2 days) compared with emetine (5 days), a pharmacokinetic advantage that directly reduces tissue accumulation and cardiotoxicity risk [1]. This difference is mechanistically linked to accelerated renal excretion of dehydroemetine relative to emetine [2].

Pharmacokinetics Toxicology Drug Safety

Dehydroemetine vs. Emetine: Differential Cardiac Tissue Retention in Guinea Pig Model

In guinea pigs receiving intraperitoneal injections of radiolabeled compounds, dehydroemetine disappears relatively more quickly from the heart than from the liver, whereas emetine shows the reverse tissue retention pattern with preferential accumulation in cardiac tissue [1]. This organ-specific pharmacokinetic divergence provides a direct mechanistic explanation for the differential cardiotoxicity profiles.

Tissue Distribution Cardiotoxicity Preclinical Safety

Dehydroemetine vs. Dehydroisoemetine Diastereomer: 29-Fold Potency Differential Against Multidrug-Resistant P. falciparum

Against the multidrug-resistant K1 strain of Plasmodium falciparum, (−)-R,S-dehydroemetine exhibits an IC50 of 71.03 ± 6.1 nM, which is 29-fold more potent than its diastereomer (−)-S,S-dehydroisoemetine (IC50 2.07 ± 0.26 μM) [1]. Cryo-EM structural modeling confirms that (−)-R,S-dehydroemetine mimics the emetine binding pose on the Pf 80S ribosome more closely than the S,S diastereomer [2].

Antimalarial Drug Repositioning Stereochemistry

Dehydroemetine and Emetine: Antiviral Activity at Non-Cardiotoxic Concentrations with >400-Fold Therapeutic Index

In a 2024 study, emetine and the (−)-R,S isomer of dehydroemetine (DHE4) both reduce SARS-CoV-2 and HCoV-OC43 viral growth at nanomolar concentrations (IC50 ∼ 50–100 nM), while calcium channel blocking activity—a surrogate for cardiotoxicity—occurs only at micromolar concentrations (IC50 ∼ 40–60 µM) [1]. This concentration separation establishes a >400-fold therapeutic window wherein antiviral activity can be achieved without inducing cardiotoxic effects [2].

Antiviral SARS-CoV-2 Therapeutic Window

Dehydroemetine vs. Emetine: Equivalent In Vitro Antiamoebic Potency with Documented Lower Clinical Cardiotoxicity

Both dehydroemetine and emetine inhibit Entamoeba histolytica at comparable in vitro concentrations of 1–10 mg/L [1]. However, dehydroemetine was developed specifically via dehydrogenation of the heterotricyclic ring to address the cardiovascular toxicity associated with emetine, and is reported to have less cardiotoxic effects [2]. In a clinical comparative study of patients with amoebic liver abscess, dehydroemetine demonstrated similar therapeutic efficacy to emetine hydrochloride with cure rates of 17 out of 19 patients, while exhibiting minimal toxicity .

Antiamoebic Entamoeba histolytica Toxicity

Evidence-Based Application Scenarios for Dehydroemetine (CAS 4914-30-1) Procurement


Antiviral Drug Discovery: Evaluating Ipecac Alkaloids as Broad-Spectrum Coronavirus Inhibitors

Research groups screening for broad-spectrum antiviral agents against SARS-CoV-2, HCoV-OC43, or emerging coronaviruses should prioritize dehydroemetine based on its demonstrated IC50 of 50–100 nM against viral growth and the >400-fold separation from cardiotoxic L-type calcium channel blockade (IC50 ∼ 40–60 µM) [1]. The compound's antiviral activity is stereoisomer-specific, requiring the (−)-R,S configuration (DHE4) for optimal potency [2].

Antimalarial Drug Repositioning: Targeting Multidrug-Resistant Plasmodium falciparum

Laboratories investigating novel antimalarial agents against multidrug-resistant P. falciparum should specify procurement of (−)-R,S-dehydroemetine, which exhibits an IC50 of 71.03 ± 6.1 nM against the K1 resistant strain [1]. The compound shows synergistic activity with atovaquone and proguanil, lacks hERG channel inhibition, and demonstrates gametocidal properties without cross-resistance to existing antimalarial classes [2].

Nanoparticle Formulation Development for Visceral Leishmaniasis

Investigators developing nanoparticle-based delivery systems for visceral leishmaniasis should consider dehydroemetine-loaded polyisohexylcyanoacrylate nanoparticles, which have been shown to reduce cardiac drug concentrations in mice while achieving targeted delivery to the reticuloendothelial system [1]. This formulation approach leverages dehydroemetine's intrinsic antiprotozoal activity while mitigating its residual cardiotoxicity through altered tissue distribution [2].

Safety-Enhanced Antiamoebic Reference Standard for Preclinical Testing

For preclinical studies requiring a protein synthesis inhibitor with antiamoebic activity, dehydroemetine serves as a safer reference standard compared with emetine due to its 2-day plasma half-life (vs. 5 days for emetine) and accelerated cardiac tissue clearance documented in guinea pig models [1]. This pharmacokinetic advantage reduces cumulative cardiac exposure during multi-day dosing protocols [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydroemetine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.